molecular formula C12H12N2O B12925189 1H-Imidazole, 1-(2,4-dimethylbenzoyl)- CAS No. 481075-69-8

1H-Imidazole, 1-(2,4-dimethylbenzoyl)-

Cat. No.: B12925189
CAS No.: 481075-69-8
M. Wt: 200.24 g/mol
InChI Key: KSXAZOXYSOOOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone is a compound that features a combination of a 2,4-dimethylphenyl group and an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone can be achieved through several methods. One common approach involves the reaction of imidazole with benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (1H-Imidazol-1-yl)(phenyl)methanone: Similar structure but lacks the 2,4-dimethyl groups.

    (1H-Imidazol-1-yl)(4-methylphenyl)methanone: Contains a single methyl group on the phenyl ring.

    (1H-Imidazol-1-yl)(2,4,6-trimethylphenyl)methanone: Contains three methyl groups on the phenyl ring.

Uniqueness

(2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone is unique due to the presence of two methyl groups at the 2 and 4 positions of the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

481075-69-8

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(2,4-dimethylphenyl)-imidazol-1-ylmethanone

InChI

InChI=1S/C12H12N2O/c1-9-3-4-11(10(2)7-9)12(15)14-6-5-13-8-14/h3-8H,1-2H3

InChI Key

KSXAZOXYSOOOBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2C=CN=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.